molecular formula C16H10O7 B12526175 3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione CAS No. 653572-68-0

3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione

Cat. No.: B12526175
CAS No.: 653572-68-0
M. Wt: 314.25 g/mol
InChI Key: ZMBVJKLUDSNPCP-UHFFFAOYSA-N
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Description

3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a furan-2,5-dione core. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The furan-2,5-dione core can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Similar structure but with methoxy groups instead of hydroxyl groups.

    3,4-Dimethyl 3,4-furandicarboxylate: Contains ester groups instead of hydroxyl groups.

    4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): Different core structure but similar phenolic groups.

Uniqueness

3,4-Bis(3,4-dihydroxyphenyl)furan-2,5-dione is unique due to the presence of both hydroxyl groups and a furan-2,5-dione core, which imparts distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and potential for hydrogen bonding, while the furan-2,5-dione core provides a stable yet reactive framework for various chemical transformations.

Properties

CAS No.

653572-68-0

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

3,4-bis(3,4-dihydroxyphenyl)furan-2,5-dione

InChI

InChI=1S/C16H10O7/c17-9-3-1-7(5-11(9)19)13-14(16(22)23-15(13)21)8-2-4-10(18)12(20)6-8/h1-6,17-20H

InChI Key

ZMBVJKLUDSNPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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